3,4-Dihydroxy-5-methylfuran-2(5H)-one
Overview
Description
3,4-Dihydroxy-5-methylfuran-2(5H)-one is a chemical compound with the molecular formula C₆H₆O₄ It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of two hydroxyl groups and a methyl group attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydroxy-5-methylfuran-2(5H)-one can be achieved through several methods. One common approach involves the oxidation of 5-methylfuran-2(3H)-one using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions. The reaction typically requires an acidic or basic medium to facilitate the oxidation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic oxidation of 5-methylfuran-2(3H)-one using metal catalysts such as palladium or platinum. This method allows for higher yields and more efficient production compared to traditional chemical oxidation methods.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydroxy-5-methylfuran-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and metal catalysts (e.g., palladium, platinum).
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, and ketones.
Reduction: Alcohols and alkanes.
Substitution: Ethers, esters, and other substituted derivatives.
Scientific Research Applications
3,4-Dihydroxy-5-methylfuran-2(5H)-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 3,4-Dihydroxy-5-methylfuran-2(5H)-one involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s ability to undergo redox reactions allows it to participate in cellular processes that involve electron transfer.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-5-methylfuran: A related compound with similar structural features but lacking the hydroxyl groups.
4-Methyl-2,3-dihydrofuran: Another furan derivative with a different substitution pattern.
Uniqueness
3,4-Dihydroxy-5-methylfuran-2(5H)-one is unique due to the presence of both hydroxyl groups and a methyl group on the furan ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3,4-dihydroxy-2-methyl-2H-furan-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O4/c1-2-3(6)4(7)5(8)9-2/h2,6-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASEPVSZWYGTTAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=C(C(=O)O1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40957044 | |
Record name | 4,5-Dihydroxy-2-methylfuran-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40957044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3566-57-2 | |
Record name | 2(5H)-Furanone, 3,4-dihydroxy-5-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003566572 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,5-Dihydroxy-2-methylfuran-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40957044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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